4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to the one , often involves reactions that introduce sulfonamide groups into aromatic rings or heterocycles. These processes may include steps such as sulfonation, activation of halogenated precursors, and nucleophilic substitution reactions. For instance, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles showcases a methodology that could be adapted for the synthesis of complex benzenesulfonamide compounds, utilizing 1,3-dipolar cycloaddition and confirmed through various spectroscopic methods (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide provides insights into the spatial arrangement of the molecule, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's reactivity and interactions (Suchetan, Foro, Gowda, & Prakash, 2011)(Suchetan, Foro, Gowda, & Prakash, 2011).
Chemical Reactions and Properties
Benzenesulfonamides can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of the sulfonamide group influences the compound's reactivity, making it a versatile intermediate in organic synthesis. For example, the synthesis and bioactivity studies on new benzenesulfonamide derivatives highlight the reactivity of the sulfonamide group in facilitating the formation of compounds with potential anticancer activity (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016)(Gul et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. The synthesis and characterization of specific benzenesulfonamide derivatives can provide data on these properties, aiding in the understanding of their behavior in different environments.
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in chemical synthesis and pharmaceutical development. Studies focusing on the inhibition of carbonic anhydrases by benzenesulfonamide derivatives illustrate the application of these compounds in exploring biological pathways and developing therapeutic agents (Garaj, Puccetti, Fasolis, Winum, Montero, Scozzafava, Vullo, Innocenti, & Supuran, 2005)(Garaj et al., 2005).
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide demonstrate significant antibacterial and antifungal activities. For instance, novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related, have been found to exhibit promising antibacterial potency against various strains, except for certain Candida species (Wang, Wan, & Zhou, 2010).
Potential Anticancer Activity
Several studies have synthesized derivatives of similar compounds as potential anticancer agents. For example, 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have shown remarkable activity against human tumor cell lines at low micromolar levels (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives with various functional groups has been studied, providing insights into their structural and chemical properties (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Photodynamic Therapy
Compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesized zinc phthalocyanine derivatives, for instance, have shown good fluorescence properties, high singlet oxygen quantum yield, and potential for Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Tubulin Polymerization Inhibitors
Some derivatives have also been investigated for their role as tubulin polymerization inhibitors, indicating their potential use in antiproliferative therapies against cancer. For example, sulfanilamide-1,2,3-triazole hybrids have exhibited moderate to potent activity against cancer cell lines, with certain compounds showing significant inhibitory effects (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Sulfonamide derivatives, including those structurally related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide, have been found to inhibit carbonic anhydrase isozymes, suggesting their potential application in treating diseases like cancer (Garaj et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2S2/c1-3-25-18(13(2)24-29(26,27)17-9-7-15(20)8-10-17)22-23-19(25)28-12-14-5-4-6-16(21)11-14/h4-11,13,24H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEULPDTSNVMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide |
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